![molecular formula C12H15NO2 B11952256 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione CAS No. 16609-38-4](/img/structure/B11952256.png)
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione is a complex organic compound with a unique tricyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of intermediate compounds such as 12-azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride, followed by further chemical modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Mechanism of Action
The mechanism of action of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride
- 8-Azatricyclo[4.3.3.01,6]dodec-3-en-7,9-dione
- 3,4,8,9-Tetramethyl-12-azatricyclo[4.4.3.01,6]trideca-3,8-dien-11,13-dione
Uniqueness
What sets 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione apart is its specific tricyclic structure, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
16609-38-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
12-azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-1-2-6-12(11,10(15)13-9)8-4-3-7-11/h1-2H,3-8H2,(H,13,14,15) |
InChI Key |
GQWDTBUFUCDDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC=CCC2(C1)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


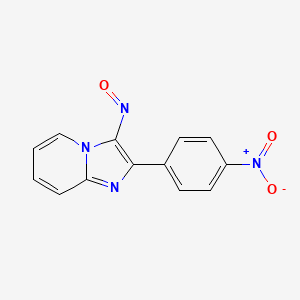
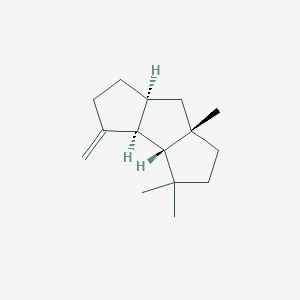

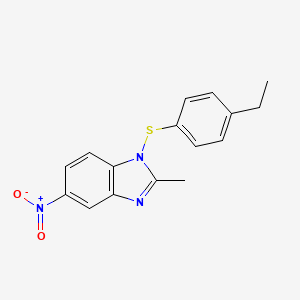
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)

![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)



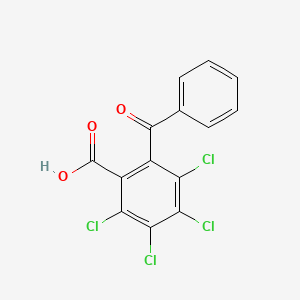

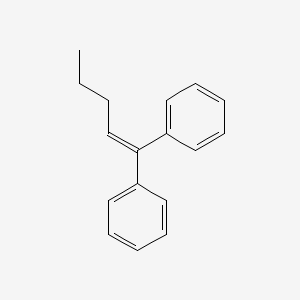
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
